molecular formula C22H25ClN4O2S B4060899 N-(3-chloro-4-methylphenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(3-chloro-4-methylphenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B4060899
M. Wt: 445.0 g/mol
InChI Key: NRTDMDVWCDCPLI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a phenyl group, and a sulfanylacetamide moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring and the phenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can help optimize the production process, reducing costs and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(3-chloro-4-methylphenyl)-4-phenyl-1-piperazinecarboxamide

Uniqueness

N-(3-chloro-4-methylphenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[5-[1-(4-ethylphenoxy)ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O2S/c1-5-16-7-10-18(11-8-16)29-15(3)21-25-26-22(27(21)4)30-13-20(28)24-17-9-6-14(2)19(23)12-17/h6-12,15H,5,13H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTDMDVWCDCPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methylphenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methylphenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-methylphenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-methylphenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4-methylphenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-methylphenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

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